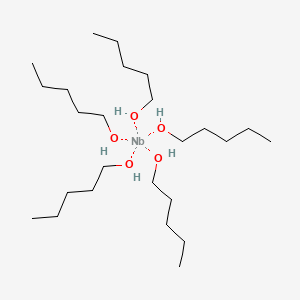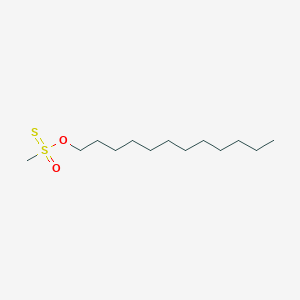
Dodecyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl Methanethiosulfonate, also known as DMTS, is a potent organic compound with diverse applications in scientific investigations . It is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease .
Molecular Structure Analysis
Dodecyl Methanethiosulfonate contains a total of 44 bonds; 16 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
Dodecyl Methanethiosulfonate is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease . It has been involved in studies of chemical transformations of long-chain alkyl organosulfates .Wissenschaftliche Forschungsanwendungen
Biochemistry: Probing Membrane Proteins
DMTS is utilized in biochemistry to investigate the structure and function of membrane proteins. It serves as a thiol-reactive reagent, particularly for probing the structures of channels like the ACh receptor, GABA receptor, and lactose permease . This application is crucial for understanding the mechanisms of signal transduction and substance transport across cell membranes.
Molecular Biology: Cysteine Modification
In molecular biology, DMTS is used for the selective modification of cysteine residues in proteins. This modification is essential for studying protein structure-function relationships, as it can lead to changes in enzyme kinetics or blockage of the enzyme’s active site .
Pharmaceutical Research: Drug-Protein Interactions
DMTS plays a role in pharmaceutical research by helping to elucidate drug-protein interactions. It is particularly useful in studies involving the human multidrug resistance P-glycoprotein, which is responsible for the extrusion of various compounds out of cells .
Chemical Synthesis: Organic Compound Applications
In chemical synthesis, DMTS is recognized for its potent properties as an organic compound with diverse applications. It is used to probe various biochemical structures, contributing to the development of new synthetic methodologies .
Environmental Science: Surfactant Analysis
Although direct references to DMTS in environmental science are limited, its structural analogs, such as dodecyl sulfate-based surfactants, are extensively studied for their environmental impact. These studies include the synthesis of surfactants and their interaction with other environmental components, which can be extrapolated to understand the behavior of DMTS in similar contexts .
Analytical Chemistry: Surfactant Replacement
DMTS’s surfactant properties allow it to replace organic solvents in analytical chemistry, contributing to greener chemical processes. Its use in spectroscopy and other analytical techniques helps reduce the reliance on more harmful solvents .
Safety and Hazards
Dodecyl Methanethiosulfonate is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPDFXOEXAGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl Methanethiosulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

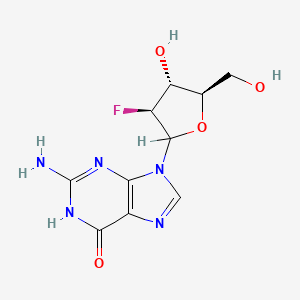

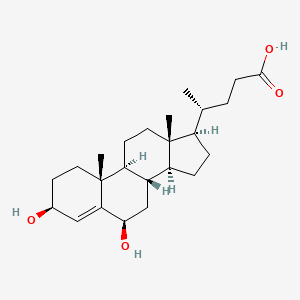
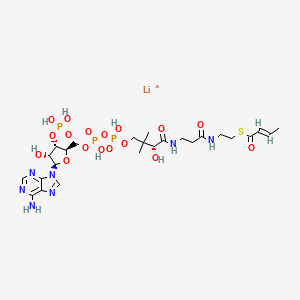
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
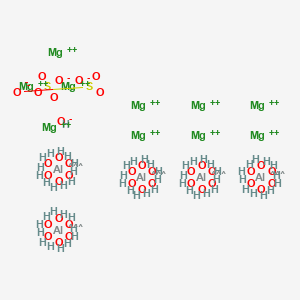

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
